bacteriocin hiracin-JM79 mechanism of action against Listeria
bacteriocin hiracin-JM79 mechanism of action against Listeria
Decoding the Antimicrobial Dynamics of Hiracin-JM79: Mechanism of Action Against Listeria monocytogenes
Executive Overview
With the escalating threat of antibiotic-resistant pathogens, antimicrobial peptides (AMPs) have emerged as critical candidates for novel therapeutics and bio-preservatives. Among these, Hiracin-JM79 , a potent class IIa bacteriocin naturally produced by Enterococcus hirae DCH5, demonstrates exceptional bactericidal efficacy against Gram-positive pathogens, particularly Listeria monocytogenes and vancomycin-resistant enterococci (VRE)[1],[2]. This technical guide dissects the structural biochemistry, receptor-mediated pore-forming mechanism, and the self-validating experimental workflows required to harness and study Hiracin-JM79.
Structural Biochemistry & Sec-Dependent Secretion
Unlike many bacteriocins that rely on a double-glycine leader sequence and dedicated ABC transporters for externalization, Hiracin-JM79 utilizes the general secretory (Sec) pathway[3],[4].
The structural gene (hirJM79) encodes a 74-amino-acid prepeptide[5]. This prepeptide features a highly specific 30-amino-acid N-terminal signal peptide that directs the molecule to the Sec-translocase machinery embedded in the cytoplasmic membrane[3]. During export, the signal peptide is proteolytically cleaved, releasing the mature 44-amino-acid active bacteriocin into the extracellular environment[1],[4]. The mature peptide is characterized by a cationic N-terminal β -sheet domain containing the conserved "Y-G-N-G-V" (pediocin-box) motif, which is the universal structural hallmark for target recognition in class IIa bacteriocins[6].
Mechanism of Action: Target Recognition and Pore Formation
The bactericidal action of Hiracin-JM79 against Listeria is not due to indiscriminate membrane disruption. Instead, it is a highly specific, receptor-mediated process that culminates in the collapse of the bacterial proton motive force (PMF)[2].
-
Receptor Recognition: Hiracin-JM79 hijacks the bacterial mannose phosphotransferase system (Man-PTS), a major sugar uptake complex, utilizing it as a lethal receptor[6]. Specifically, the cationic N-terminal domain of the bacteriocin binds to an extracellular loop of the membrane-integrated IIC (MptC) and IID (MptD) subunits of the Listeria Man-PTS[7],[6].
-
Membrane Insertion & Pore Formation: Following receptor docking, the amphiphilic C-terminal hairpin domain of Hiracin-JM79 inserts into the hydrophobic core of the Listeria cytoplasmic membrane. This insertion forces a conformational shift in the Man-PTS complex, locking it into an open state or forming a novel proteinaceous pore[2].
-
PMF Dissipation & Cell Death: The newly formed pore allows the unregulated efflux of intracellular monovalent ions (such as K+ ). This massive ionic leakage rapidly depolarizes the membrane, dissipating the PMF, halting ATP synthesis, and triggering rapid cell death[2].
-
Producer Immunity: To prevent autotoxicity, E. hirae DCH5 expresses a cognate immunity protein, HiriJM79. This protein binds tightly to the Man-PTS/bacteriocin complex from the cytoplasmic side, sterically blocking pore formation and preserving the producer's membrane integrity[3],[7].
Fig 1: Receptor-mediated mechanism of Hiracin-JM79 against Listeria Man-PTS.
Physicochemical and Antimicrobial Profile
To facilitate downstream drug development and formulation, the core quantitative and structural metrics of Hiracin-JM79 are summarized below.
| Property | Value |
| Molecular Weight | 5093.78 Da[8] |
| Chemical Formula | C₂₃₂H₃₄₀N₆₆O₆₁S₂[8] |
| Prepeptide Length | 74 amino acids[5] |
| Mature Peptide Length | 44 amino acids[3] |
| Secretion Mechanism | Sec-dependent pathway[1] |
| Primary Target Receptor | Man-PTS (MptC/MptD complex)[6] |
| Primary Target Pathogens | Listeria monocytogenes, Enterococcus spp.[8] |
Experimental Methodologies: Validating the Mechanism
To rigorously study Hiracin-JM79, researchers must employ self-validating experimental workflows. The following protocols detail the heterologous production and functional validation of the bacteriocin's mechanism.
Protocol 1: Heterologous Expression and Purification
-
Objective: Achieve high-yield production of active Hiracin-JM79.
-
Causality & Design: Native E. hirae DCH5 yields insufficient quantities of the bacteriocin. We utilize Lactococcus lactis NZ9000 as a heterologous host[1]. L. lactis is chosen because it naturally lacks the specific Man-PTS receptor targeted by Hiracin-JM79, rendering it immune to the bacteriocin's pore-forming effects[6]. We employ the nisin-controlled expression (NICE) system (plasmid pNZ8048) to decouple biomass accumulation from peptide secretion, maximizing yield[1].
-
Self-Validating Steps:
-
Cloning: Insert the hirJM79 structural gene into pNZ8048 downstream of the inducible PnisA promoter[1]. Validation: Sequence the vector to confirm the in-frame fusion of the 30-aa signal peptide, which is strictly required for Sec-dependent export[3].
-
Transformation & Cultivation: Electroporate into L. lactis NZ9000. Cultivate in M17 broth supplemented with 0.5% glucose at 32°C[1].
-
Induction: At an OD600 of 0.5, induce with 10 ng/mL nisin A[1]. Causality: Inducing at mid-log phase ensures the host's Sec-translocase machinery is optimally active, preventing intracellular aggregation of the prepeptide.
-
Purification: Harvest the cell-free supernatant via centrifugation. Purify the highly cationic mature peptide using cation-exchange chromatography, followed by reversed-phase HPLC.
-
Validation Control: Run an uninduced L. lactis culture in parallel. The supernatant must show zero antimicrobial activity against Listeria, proving that toxicity is strictly derived from the induced hirJM79 gene[4].
-
Protocol 2: Receptor-Mediated Pore Formation Assay (PMF Dissipation)
-
Objective: Confirm the biophysical mechanism of cell death via ion leakage.
-
Causality & Design: To distinguish between enzymatic cell wall degradation and pore formation, we measure the dissipation of the PMF using the voltage-sensitive fluorescent dye DiSC3(5). In intact, polarized membranes, the dye accumulates and self-quenches. Pore formation causes membrane depolarization, releasing the dye and resulting in a sharp fluorescence spike[2].
-
Self-Validating Steps:
-
Preparation: Wash L. monocytogenes cells and resuspend in a HEPES buffer containing 50 mM K+ and DiSC3(5).
-
Equilibration: Monitor baseline fluorescence until quenching stabilizes, indicating a fully polarized membrane.
-
Treatment: Inject purified Hiracin-JM79 into the cuvette.
-
Measurement: Record the rapid increase in fluorescence, indicative of massive K+ efflux and membrane depolarization[2].
-
Validation Control (Critical): Perform the identical assay using a L. monocytogenes Δ mptC knockout mutant (lacking the Man-PTS receptor). The absence of a fluorescence spike in the mutant definitively proves that Hiracin-JM79 does not act as a generic surfactant, but strictly requires the MptC/MptD complex for pore formation[6].
-
Fig 2: Self-validating workflow for Hiracin-JM79 heterologous expression and PMF assay.
References
- [Cloning and Heterologous Production of Hiracin JM79, a Sec-Dependent Bacteriocin Produced by Enterococcus hirae DCH5, in Lactic Acid Bacteria and Pichia pastoris - PMC] - nih.
- [Bacteriocin hiracin-JM79 from BOC Sciences | Biocompare.com] - biocompare.
- [hirJM79 - Bacteriocin hiracin-JM79 - Enterococcus hirae | UniProtKB | UniProt] - uniprot.
- [Amino acid and nucleotide sequence, adjacent genes, and heterologous expression of hiracin JM79, a sec-dependent bacteriocin produced by Enterococcus hirae DCH5, isolated from Mallard ducks (Anas platyrhynchos) | FEMS Microbiology Letters | Oxford Academic] - oup.
- [Class IIa Bacteriocins: Diversity and New Developments - MDPI] - mdpi.
- [An Extracellular Loop of the Mannose Phosphotransferase System Component IIC Is Responsible for Specific Targeting by Class IIa Bacteriocins - ASM Journals] - asm.
- [Amino acid and nucleotide sequence, adjacent genes, and heterologous expression of hiracin JM79... - Oxford Academic] - oup.
- [Chloride-Inducible Expression Vector for Delivery of Antimicrobial Peptides Targeting Antibiotic-Resistant Enterococcus faecium - PMC] - nih.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. uniprot.org [uniprot.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Class IIa Bacteriocins: Diversity and New Developments [mdpi.com]
- 8. biocompare.com [biocompare.com]
